molecular formula C22H27N3O5S B4073119 N-allyl-2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide

N-allyl-2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide

Cat. No. B4073119
M. Wt: 445.5 g/mol
InChI Key: LUNLAKLASDMZFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of N-allyl-2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide involves the inhibition of certain enzymes and proteins that are involved in various cellular processes such as cell growth and division. It has been shown to inhibit the activity of histone deacetylases (HDACs) which are enzymes that play a role in the regulation of gene expression. It has also been shown to inhibit the activity of heat shock protein 90 (HSP90) which is a protein that plays a role in the folding and stabilization of other proteins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and inhibit cell growth and division. In neurons, it has been shown to protect against cell death and improve cognitive function. It has also been shown to have anti-inflammatory properties and inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-allyl-2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide in lab experiments is its specificity towards certain enzymes and proteins. This allows for a more targeted approach in studying their functions and interactions. However, one of the limitations is its potential toxicity and side effects which may affect the validity of the results obtained.

Future Directions

There are several future directions for the study of N-allyl-2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide. One direction is the development of more potent and selective analogs that can be used as potential drug candidates for the treatment of various diseases. Another direction is the study of its effects on other cellular processes such as autophagy and protein degradation. Additionally, the use of this compound as a tool for studying protein-protein interactions can be further explored.

Scientific Research Applications

N-allyl-2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and biochemistry. In medicine, it has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. In pharmacology, it has been studied as a potential drug candidate for the treatment of various diseases such as Alzheimer's disease and Parkinson's disease. In biochemistry, it has been used as a tool to study protein-protein interactions.

properties

IUPAC Name

2-[2-(4-ethoxy-N-methylsulfonylanilino)propanoylamino]-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-5-15-23-22(27)19-9-7-8-10-20(19)24-21(26)16(3)25(31(4,28)29)17-11-13-18(14-12-17)30-6-2/h5,7-14,16H,1,6,15H2,2-4H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNLAKLASDMZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC=CC=C2C(=O)NCC=C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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